

performance comparison of fluoromethane in plasma etching to other gases

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An Objective Guide to **Fluoromethane** in Plasma Etching: A Performance Comparison

In the fabrication of advanced semiconductor devices, precision and material selectivity are paramount. Plasma etching, a cornerstone of this process, utilizes energized gases to selectively remove material. Hydrofluorocarbons, such as **fluoromethane** (CH₃F), have emerged as critical etchants, particularly for applications demanding high selectivity between silicon nitride (SiN) and other materials like silicon dioxide (SiO₂) and silicon (Si). This guide provides an objective comparison of **fluoromethane**'s performance against other common fluorinated etching gases, supported by experimental data.

Core Etching Performance: Fluoromethane vs. Alternatives

The primary advantage of CH₃F lies in its ability to achieve high etch selectivity, a trait attributed to the formation of a thin hydrofluorocarbon (HFC) polymer film during the plasma process. This polymer layer deposits on surfaces, and its thickness and composition vary depending on the substrate, modulating the etch rate. On SiN, hydrogen radicals from the plasma react with nitrogen to form volatile compounds, aiding the etching process, while on SiO₂ and Si, the polymer layer can inhibit etching, leading to high selectivity.

In contrast, gases with a higher fluorine-to-carbon (F/C) ratio, such as tetra**fluoromethane** (CF₄) and sulfur hexafluoride (SF₆), tend to have higher etch rates but lower selectivity.^[1] They generate a high density of fluorine radicals, which are potent etchants for silicon-based

materials, but this abundance often leads to less differentiation between SiN, SiO₂, and Si.[1] Trifluoromethane (CHF₃), with its hydrogen content, offers a balance, providing better selectivity than CF₄ but often lower than CH₃F under optimized conditions.[1][2][3]

Data Summary: Etch Rate and Selectivity

The following tables summarize quantitative data from various studies, comparing the performance of CH₃F and other common fluorocarbon gases in plasma etching applications.

Table 1: Performance of CH₃F-Based Plasmas for Silicon Nitride (SiN) Etching This table showcases the etching characteristics of SiN using CH₃F with different additive gases (O₂ and CO₂). The data highlights how gas composition can be tuned to optimize etch rates.

Gas Mixture	Additive Gas %	SiN Etch Rate (nm/min)	Substrate
CH ₃ F/O ₂	~50%	~16	SiN
CH ₃ F/CO ₂	~73%	~17	SiN
CH ₃ F/CO ₂	>70%	Higher than CH ₃ F/O ₂	SiN

Data sourced from studies on low-pressure chemical vapor deposited SiN films.[4][5]

Table 2: Comparative Etch Performance of CHF₃ and CF₄ for Silicon Dioxide (SiO₂) vs. Silicon (Si) This table provides a direct comparison between CHF₃ and CF₄, demonstrating the trade-off between etch rate and selectivity for SiO₂ over Si.

Etchant Gas	Etch Rate (SiO2) (nm/min)	Etch Rate (Si) (nm/min)	Selectivity (SiO2:Si)
CHF3	32.4	~2.0	16:1
CF4	52.8	~44.0	1.2:1

Data sourced from a comparative study using reactive ion etching (RIE).[3]

Table 3: General Comparison of Various Fluorine-Based Etchant Gases This table offers a qualitative and quantitative overview of different fluorine-based gases used in plasma etching.

Gas	Typical Application	Key Performance Trait	F/C Ratio	Etch Rate	Selectivity
CH3F	SiN etching	High SiN/SiO2 & SiN/Si selectivity[4][6]	Low	Moderate	Very High
CF4	General Si, SiO2, SiN etching[7]	High etch rate, low selectivity[3]	High	High	Low
CHF3	SiO2, SiN etching[2]	Good SiO2/Si selectivity[3]	Moderate	Moderate	High
SF6	High-rate Si etching[1]	Very high Si etch rate[8]	High (No Carbon)	Very High	Low
C4F8	Dielectric etching	High selectivity via polymerization[1]	Low	Moderate	Very High

Experimental Protocols and Methodologies

The data presented is derived from specific experimental setups. Understanding these protocols is crucial for interpreting the results and for potential replication.

Methodology for CH₃F/O₂ and CH₃F/CO₂ Etching (Table 1)

- Reactor Type: Inductively Coupled Plasma (ICP) reactor generating a plasma beam.[\[4\]](#)[\[9\]](#)
- Substrates: Low-pressure chemical vapor deposited (LPCVD) silicon nitride (SiN) films on Si wafers.[\[4\]](#)[\[9\]](#)
- Plasma Conditions:
 - Power: 300 W (1.9 W/cm³)[\[4\]](#)[\[9\]](#)
 - Pressure: 10 mTorr[\[4\]](#)[\[9\]](#)
 - Total Gas Flow: 10 sccm[\[4\]](#)[\[9\]](#)
- Characterization: Etch rates were determined by measuring the thickness of the SiN films using spectroscopic ellipsometry before and after plasma exposure. Surface composition and polymer film thickness were analyzed using X-ray Photoelectron Spectroscopy (XPS).[\[4\]](#)[\[9\]](#)

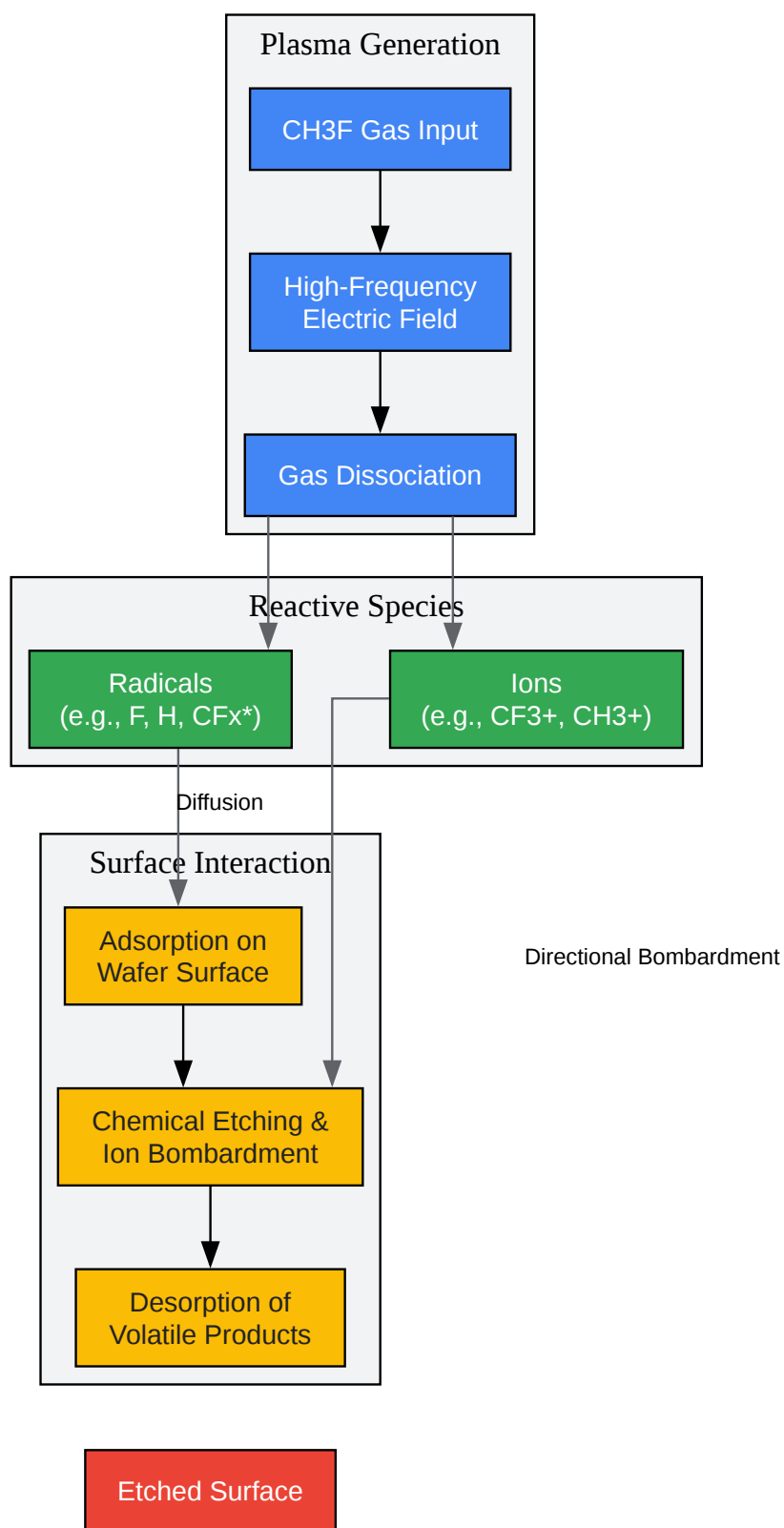
Methodology for CHF₃ vs. CF₄ Etching (Table 2)

- Reactor Type: Oxford 80 Plus Reactive Ion Etching (RIE) system.[\[3\]](#)
- Substrates: Silicon (Si) wafers with a thermally grown silicon dioxide (SiO₂) layer.[\[3\]](#)
- Plasma Conditions (CHF₃):
 - Gas Flow: 50 sccm
 - Pressure: 55 mTorr
 - RF Power: 150 W

- Plasma Conditions (CF₄):
 - Gas Flow: 50 sccm
 - Pressure: 100 mTorr
 - RF Power: 100 W
- Characterization: Etch depths were measured using a profilometer after etching for a fixed time, from which the etch rates were calculated.[\[3\]](#)

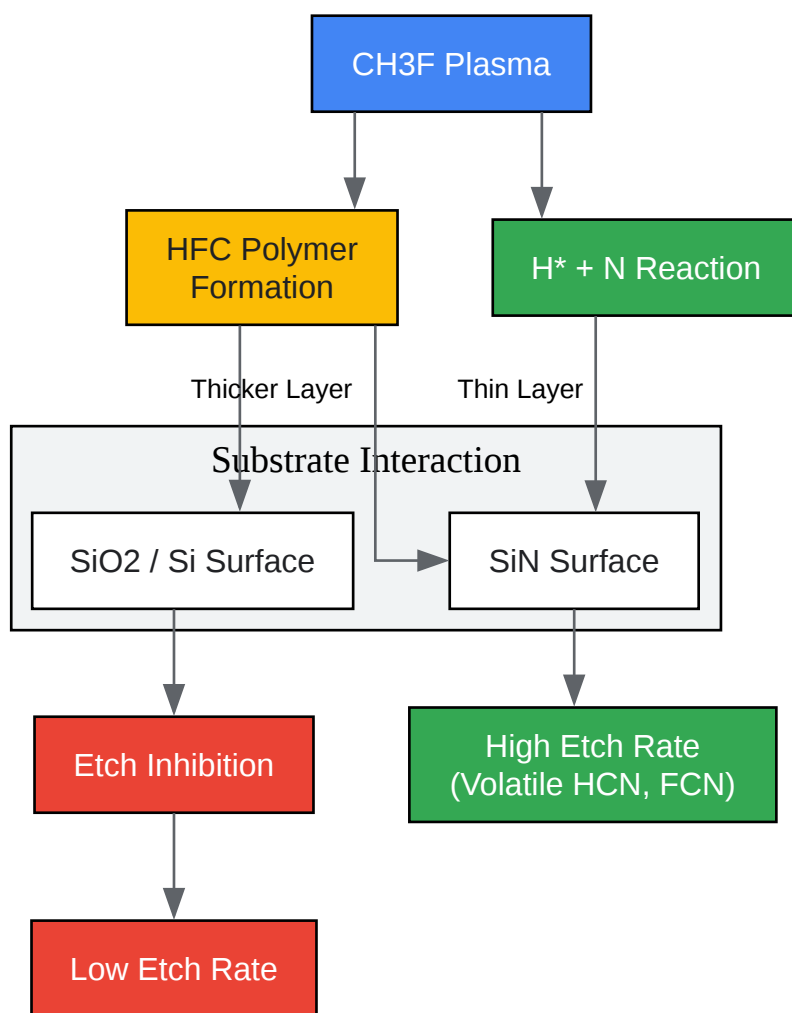
Visualizing Plasma Etching Mechanisms

The following diagrams illustrate the fundamental processes and logical relationships in plasma etching with **fluoromethane**.



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Caption: General workflow of the plasma etching process.



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Caption: Selective etching mechanism of CH₃F plasma.

Conclusion

Fluoromethane (CH₃F) is a highly effective etchant gas for processes requiring high selectivity, particularly for etching silicon nitride against silicon dioxide and silicon.^{[6][10]} Its performance stems from the formation of a selective hydrofluorocarbon polymer layer, a mechanism that distinguishes it from higher F/C ratio gases like CF₄ and SF₆, which prioritize etch rate over selectivity. While gases like CHF₃ offer a compromise, CH₃F, often mixed with O₂ or CO₂, allows for fine-tuning of the plasma chemistry to achieve optimal selectivity for advanced applications like gate spacer fabrication.^{[4][11]} The choice of etchant gas ultimately depends on the specific requirements of the fabrication step, balancing the need for etch rate, selectivity, and anisotropy.

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